![molecular formula C16H27NO8P2 B12954148 [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)
[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a carbamate group and a bis(diethoxyphosphoryl)methyl group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate typically involves the reaction of 4-hydroxyphenyl carbamate with diethyl phosphite in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the carbamate moiety, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphonate esters, phosphine oxides, and substituted phenyl derivatives.
Scientific Research Applications
[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(diethoxyphosphoryl)methyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate include:
[4-(Diethoxyphosphoryl)methyl]phenyl carbamate: Lacks the bis-substitution, leading to different reactivity and properties.
[4-(Bis(dimethoxyphosphoryl)methyl]phenyl] carbamate: Features methoxy groups instead of ethoxy groups, affecting solubility and reactivity.
[4-(Bis(diethoxyphosphoryl)methyl]phenyl] urea: Contains a urea group instead of a carbamate, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H27NO8P2 |
|---|---|
Molecular Weight |
423.33 g/mol |
IUPAC Name |
[4-[bis(diethoxyphosphoryl)methyl]phenyl] carbamate |
InChI |
InChI=1S/C16H27NO8P2/c1-5-21-26(19,22-6-2)15(27(20,23-7-3)24-8-4)13-9-11-14(12-10-13)25-16(17)18/h9-12,15H,5-8H2,1-4H3,(H2,17,18) |
InChI Key |
OMXRNGUIMOUXCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)OC(=O)N)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




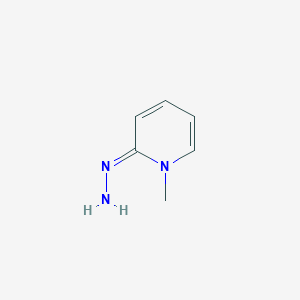

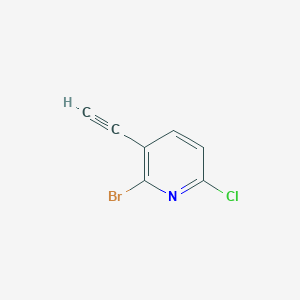
![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

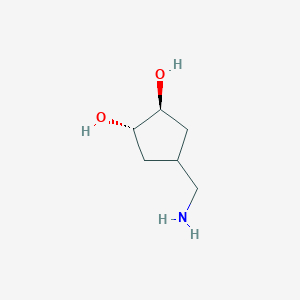

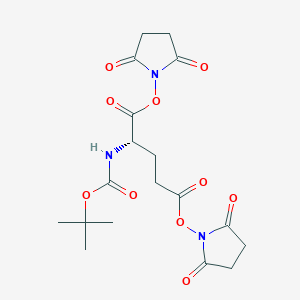
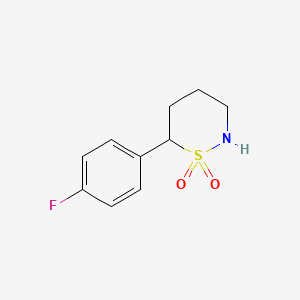
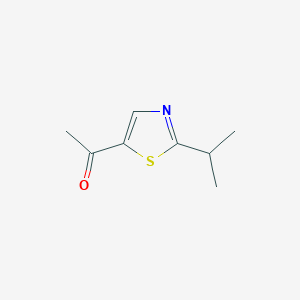
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)
![tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B12954136.png)
